Cas no 898764-49-3 ([4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone)
[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone Chemical and Physical Properties
Names and Identifiers
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- [4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone
- 4-(3-PYRROLINOMETHYL)-4'-TRIFLUOROMETHYLBENZOPHENONE
- 4-(3-Pyrrolinomethyl)-4'-trifluoromethyl-benzophenone
- DTXSID70643044
- (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-(trifluoromethyl)phenyl)methanone
- {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone
- MFCD03841870
- 898764-49-3
- 1-({4-[4-(trifluoromethyl)benzoyl]phenyl}methyl)-2,5-dihydro-1H-pyrrole
- AKOS016020082
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- MDL: MFCD03841870
- Inchi: 1S/C19H16F3NO/c20-19(21,22)17-9-7-16(8-10-17)18(24)15-5-3-14(4-6-15)13-23-11-1-2-12-23/h1-10H,11-13H2
- InChI Key: DRGQOBWSGTUXAQ-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=CC=1)C(C1C=CC(=CC=1)CN1CC=CC1)=O)(F)F
Computed Properties
- Exact Mass: 331.11800
- Monoisotopic Mass: 331.11839862g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 450
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 20.3Ų
Experimental Properties
- PSA: 20.31000
- LogP: 4.24610
[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 204632-1g |
4-(3-pyrrolinomethyl)-4'-trifluoromethylbenzophenone |
898764-49-3 | 97% | 1g |
£540.00 | 2022-03-01 | |
| Fluorochem | 204632-2g |
4-(3-pyrrolinomethyl)-4'-trifluoromethylbenzophenone |
898764-49-3 | 97% | 2g |
£1013.00 | 2022-03-01 | |
| Fluorochem | 204632-5g |
4-(3-pyrrolinomethyl)-4'-trifluoromethylbenzophenone |
898764-49-3 | 97% | 5g |
£2025.00 | 2022-03-01 | |
| Chemenu | CM297790-1g |
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-(trifluoromethyl)phenyl)methanone |
898764-49-3 | 95% | 1g |
$*** | 2023-05-29 | |
| abcr | AB364658-1 g |
4-(3-Pyrrolinomethyl)-4'-trifluoromethylbenzophenone, 97%; . |
898764-49-3 | 97% | 1 g |
€932.90 | 2023-07-19 | |
| abcr | AB364658-2 g |
4-(3-Pyrrolinomethyl)-4'-trifluoromethylbenzophenone, 97%; . |
898764-49-3 | 97% | 2 g |
€1,677.00 | 2023-07-19 | |
| abcr | AB364658-1g |
4-(3-Pyrrolinomethyl)-4'-trifluoromethylbenzophenone, 97%; . |
898764-49-3 | 97% | 1g |
€932.90 | 2025-02-19 | |
| abcr | AB364658-2g |
4-(3-Pyrrolinomethyl)-4'-trifluoromethylbenzophenone, 97%; . |
898764-49-3 | 97% | 2g |
€1677.00 | 2025-02-19 | |
| A2B Chem LLC | AH89462-1g |
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-(trifluoromethyl)phenyl)methanone |
898764-49-3 | 97% | 1g |
$644.00 | 2024-04-19 | |
| A2B Chem LLC | AH89462-2g |
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-(trifluoromethyl)phenyl)methanone |
898764-49-3 | 97% | 2g |
$1169.00 | 2024-04-19 |
[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone Suppliers
[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on [4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone
Compound CAS No. 898764-49-3: A Comprehensive Overview
The compound with CAS No. 898764-49-3, also known as [4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features and potential applications in drug discovery and material science. Recent advancements in synthetic methodologies and computational modeling have further enhanced our understanding of its properties and functionalities.
Structural Analysis
The molecular structure of [4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone is characterized by a ketone functional group bridging two aromatic rings. One of the aromatic rings is substituted with a 2,5-dihydropyrrol-1-ylmethyl group, while the other bears a trifluoromethyl substituent. The dihydropyrrole ring introduces a degree of flexibility and potential for hydrogen bonding, which can influence the compound's solubility and bioavailability. The trifluoromethyl group, on the other hand, imparts electronic effects that can modulate the molecule's reactivity and stability.
Recent studies have utilized advanced computational techniques, such as density functional theory (DFT), to analyze the electronic distribution and conformational preferences of this compound. These studies have revealed that the dihydropyrrole ring adopts a chair-like conformation in most cases, which minimizes steric hindrance and maximizes conjugation within the molecule. The trifluoromethyl group has been shown to exhibit strong electron-withdrawing effects, which can enhance the electrophilicity of the ketone carbonyl group.
Synthesis and Characterization
The synthesis of [4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone typically involves multi-step organic reactions. A common approach includes the Friedel-Crafts acylation of an aromatic ring followed by nucleophilic substitution or coupling reactions to introduce the dihydropyrrole moiety. Recent advancements in catalytic systems have enabled higher yields and improved selectivity in these reactions.
Spectroscopic characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy have been employed to confirm the identity and purity of the compound. High-resolution mass spectrometry has been particularly useful in determining the exact molecular formula and confirming the absence of impurities.
Biological Activity and Applications
[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone has demonstrated promising biological activity in recent studies. Preclinical experiments have shown that this compound exhibits potent inhibitory effects against various kinases, making it a potential candidate for anti-cancer drug development. The trifluoromethyl group has been implicated in enhancing the compound's ability to penetrate cellular membranes, thereby improving its bioavailability.
In addition to its pharmacological applications, this compound has also shown potential in material science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in light-emitting diodes (LEDs) and photovoltaic devices. Recent research has focused on optimizing its stability under thermal and photochemical conditions to enhance its suitability for these applications.
Environmental Impact and Safety Considerations
As with any chemical compound, understanding its environmental impact is crucial. Studies have shown that [4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone undergoes biodegradation under specific environmental conditions. However, further research is needed to fully assess its long-term ecological effects.
Safety considerations are also paramount when handling this compound. While it does not fall under the category of hazardous chemicals or controlled substances, proper handling procedures should be followed to minimize exposure risks.
In conclusion, [4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone represents a significant advancement in organic chemistry with diverse applications across multiple disciplines. Continued research into its properties and functionalities will undoubtedly unlock new opportunities for its use in both therapeutic and industrial settings.
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